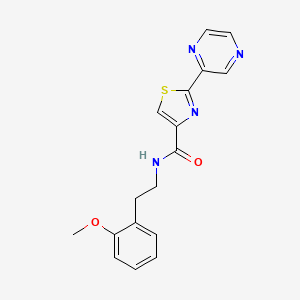

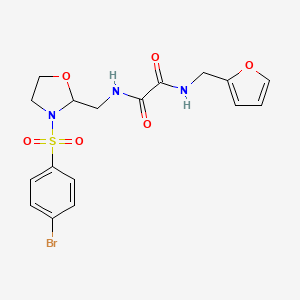

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine are prepared using organolithium reagents. Nucleophilic attack on these pyrimidines using N-methylpiperazine leads to the formation of C-4 substituted products. Additionally, reaction with N,N-dimethylethylenediamine yields the final compound exclusively .

Chemical Reactions Analysis

The compound’s reactivity is influenced by its electron-deficient pyrimidine ring. Nucleophilic aromatic substitution (SNAr) reactions are commonly employed for the synthesis of pyrimidine derivatives. The introduction of hydrophobic side chains using organolithium reagents enhances binding affinity with serotonin (5-HT) receptor sites .

Aplicaciones Científicas De Investigación

Cycloaddition Reactions and Derivative Synthesis

Cycloaddition reactions involving N-sulfinylsulfonamides with ketenimines have been explored, producing N,N'-disubstituted amidine derivatives and N-sulfinyl-p-toluidine via intermediate cycloadducts. These processes highlight the utility of sulfonamide compounds in synthesizing complex chemical structures, potentially including derivatives of the specified compound (Minami et al., 1975).

Piperidine Synthesis through Oxidative Functionalizations

Stereoselective synthesis of piperidine structures from N-vinyl amides, carbamates, and sulfonamides through oxidative carbon-hydrogen bond functionalizations showcases another application. This method emphasizes the role of sulfonamides in facilitating the construction of piperidine rings, which are core structures in many pharmaceuticals (Brizgys et al., 2012).

Antioxidant Development for Age-Related Diseases

Research into analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger and chelating groups has identified compounds that protect cells against oxidative stress. This research suggests potential therapeutic applications of sulfonamide derivatives in treating age-related conditions such as cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Synthesis of Pyrimidine Precursors for Drug Development

A study detailing the efficient synthesis of functionalized pyrimidine derivatives, crucial for the development of drugs like rosuvastatin, highlights the chemical versatility and importance of sulfonamide compounds in pharmaceutical synthesis (Šterk et al., 2012).

Sulfonamides as Terminators in Cyclisations

Sulfonamides have been explored as terminators of cationic cyclisations, enabling the efficient formation of polycyclic systems. This application is particularly relevant in complex molecule synthesis, including potential routes to derivatives of the specified compound (Haskins & Knight, 2002).

Propiedades

IUPAC Name |

N-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O4S/c1-17(23(2,20)21)9-12(19)18-5-3-4-11(8-18)22-13-15-6-10(14)7-16-13/h6-7,11H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBFCNDLSAISRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2692753.png)

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2692756.png)

![2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2692757.png)

![(2-Adamantanyloxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine](/img/structure/B2692759.png)

![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide](/img/structure/B2692760.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2692763.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2692765.png)